molecular formula C12H11N3O3S B11479417 4-[5-(Acetylamino)-1,3,4-thiadiazol-2-yl]phenyl acetate CAS No. 893770-85-9

4-[5-(Acetylamino)-1,3,4-thiadiazol-2-yl]phenyl acetate

Cat. No.: B11479417
CAS No.: 893770-85-9
M. Wt: 277.30 g/mol
InChI Key: ONGQQJUCANJPNX-UHFFFAOYSA-N
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Description

4-[5-(Acetylamino)-1,3,4-thiadiazol-2-yl]phenyl acetate is a synthetic organic compound characterized by the presence of a thiadiazole ring and an acetylamino group attached to a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Acetylamino)-1,3,4-thiadiazol-2-yl]phenyl acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-[5-(Acetylamino)-1,3,4-thiadiazol-2-yl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the acetylamino group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the acetylamino group or the phenyl acetate moiety, using reagents like sodium methoxide or potassium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium hydroxide in ethanol.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[5-(Acetylamino)-1,3,4-thiadiazol-2-yl]phenyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(Acetylamino)-1,3,4-thiadiazol-2-yl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, while the thiadiazole ring can interact with hydrophobic pockets, enhancing binding affinity and specificity. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(Acetylamino)-1,3,4-thiadiazol-2-yl]phenyl acetate is unique due to the combination of the thiadiazole ring and the acetylamino group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for research and industrial applications.

Properties

CAS No.

893770-85-9

Molecular Formula

C12H11N3O3S

Molecular Weight

277.30 g/mol

IUPAC Name

[4-(5-acetamido-1,3,4-thiadiazol-2-yl)phenyl] acetate

InChI

InChI=1S/C12H11N3O3S/c1-7(16)13-12-15-14-11(19-12)9-3-5-10(6-4-9)18-8(2)17/h3-6H,1-2H3,(H,13,15,16)

InChI Key

ONGQQJUCANJPNX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

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